Thiophene-3-thiol

Flavor Chemistry Sensory Analysis Food Science

Thiophene-3-thiol (C₄H₄S₂, MW 116.205 g/mol) is an aromatic heterocyclic thiol. It is characterized by a planar five-membered ring where a thiol (-SH) group is substituted at the 3-position of the thiophene core.

Molecular Formula C4H4S2
Molecular Weight 116.2 g/mol
CAS No. 7774-73-4
Cat. No. B1329469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiophene-3-thiol
CAS7774-73-4
Molecular FormulaC4H4S2
Molecular Weight116.2 g/mol
Structural Identifiers
SMILESC1=CSC=C1S
InChIInChI=1S/C4H4S2/c5-4-1-2-6-3-4/h1-3,5H
InChIKeyVSGXHZUTTFLSBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiophene-3-thiol (CAS 7774-73-4): Core Physicochemical Profile for Research and Industrial Sourcing


Thiophene-3-thiol (C₄H₄S₂, MW 116.205 g/mol) is an aromatic heterocyclic thiol. It is characterized by a planar five-membered ring where a thiol (-SH) group is substituted at the 3-position of the thiophene core. This structure confers distinct electronic properties and reactivity compared to its 2-substituted isomer. Its calculated physicochemical parameters, including a boiling point of 172.6±13.0 °C at 760 mmHg, a predicted pKa of 6.35±0.10, and a LogP of 2.04, are documented in authoritative databases [1] . The compound is recognized for its role as a flavor and aroma component in food chemistry, specifically contributing to 'cooked meat' and 'garlic' notes [2]. Its primary applications span use as a synthetic building block, a reagent in sulfide determination, and a model system for studying sulfur compound reactions .

Why Thiophene-3-thiol (CAS 7774-73-4) Cannot Be Directly Substituted by Its 2-Position Isomer or Other Analogs


The specific position of the thiol group on the thiophene ring is the primary determinant of a molecule's properties, and generic substitution between regioisomers is not scientifically valid. The 2- and 3-positions on the thiophene ring exhibit distinct electronic environments and steric constraints, which dictate the compound's reactivity in subsequent chemical transformations, its binding affinity in biological or materials science contexts, and its sensory perception profile. For instance, the vastly different odor thresholds and activities between thiophene-3-thiol and its isomer, 2-thiophenethiol, underscore that even a single-atom shift in the functional group position yields a functionally distinct chemical entity [1]. Furthermore, the regiochemistry of the thiol dictates the formation pathways and yields in synthetic applications, meaning that a reaction optimized for one isomer will not necessarily translate to the other [2]. Therefore, procurement decisions based on a general 'thiophene thiol' class descriptor, rather than a specific CAS number, carry a high risk of experimental failure or compromised product quality.

Quantitative Differentiation of Thiophene-3-thiol (CAS 7774-73-4) from Key Comparators


Odor Threshold and Activity: Thiophene-3-thiol vs. 2-Thiophenethiol

In a head-to-head comparison within a complex cooked meat aroma model, 3-Thiophenethiol (CAS 7774-73-4) exhibits an odor threshold of 0.005 μg/g, which is more than eight times higher (i.e., less potent) than the 0.0006 μg/g threshold of its regioisomer, 2-Thiophenethiol (CAS 7774-74-5) [1]. This difference in absolute sensory potency is further reflected in their calculated odor activity values (rOAVs). Under identical experimental conditions, the rOAVs for 3-Thiophenethiol ranged from 0.94 to 1.58 over a 48-hour period, while the rOAVs for 2-Thiophenethiol ranged from 7.86 to 13.18 [1]. This demonstrates a more than 8-fold higher overall odor impact for the 2-isomer in this specific analytical context. The 3-isomer is specifically characterized by 'cooked meat, garlic' notes [1].

Flavor Chemistry Sensory Analysis Food Science

Regioselective Synthetic Formation: Divergent Reactivity of the Thiophene Ring

The synthesis of thiophene-3-thiol is not a simple substitution from a common precursor. Its formation is a direct consequence of regioselective reactivity inherent to the thiophene ring. In a specific case, the hydrothiolysis of di(2-thienyl) disulfide with hydrogen sulfide at elevated temperatures (130-180°C) leads to the formation of 2-Thiophenethiol as a side product via S-S bond dissociation [1]. Critically, the subsequent formation of 3-Thiophenethiol is not a result of a direct isomerization of the 2-thiol. Instead, it proceeds through a distinct mechanistic pathway: secondary conversions of di(2-thienyl) sulfide occur via the addition of thiol radicals specifically at the C-3 position of the thiophene ring, yielding 2-thienyl 3-thienyl sulfide and 3-thiophenethiol [1]. This underscores that the 3-position possesses a unique reactivity profile towards radical addition compared to the 2-position, which is more susceptible to electrophilic substitution [2].

Synthetic Chemistry Reaction Engineering Heterocyclic Chemistry

Antioxidant Activity: A Comparative Framework via Thiophenol Analogs

While direct, head-to-head quantitative antioxidant data for thiophene-3-thiol against its direct analogs is limited in the primary literature, a recent comprehensive study provides a robust class-level inference [1]. This work analyzed 17 pairs of phenol and thiophenol analogs, establishing a general structure-activity relationship. The study concludes that thiophenol derivatives generally exhibit higher HOMO energy values compared to their phenol analogs, which is a key computational indicator of a stronger antioxidant potential [1]. This suggests that as a member of the thiophenol class, thiophene-3-thiol possesses an inherent electronic advantage for radical scavenging over phenol-based alternatives. However, it is important to note that the specific position of the thiol group on the heterocyclic ring (e.g., 2- vs. 3-position) is a critical variable that can modulate this activity, and specific quantitative differences between thiophene regioisomers remain to be fully elucidated.

Oxidative Stress Free Radical Chemistry Stability Studies

Target Application Scenarios for Thiophene-3-thiol (CAS 7774-73-4) Based on Differentiated Evidence


Precise Formulation of Savory Flavor Systems

Given its quantitatively established, lower odor potency compared to the 2-isomer, Thiophene-3-thiol (CAS 7774-73-4) is the rational procurement choice for flavorists developing savory (cooked meat, garlic) profiles where a more subtle or balanced sulfur impact is desired. Using the 2-isomer at the same concentration would result in an overwhelming sulfur note, as evidenced by its 8-fold higher rOAVs [1]. This allows for finer control over the final aroma profile without the need for extreme dilution, simplifying formulation and ensuring batch-to-batch consistency.

Synthetic Building Block for Regiospecific Functionalization

This compound is essential for synthetic chemists executing reaction pathways that require functionalization at the 3-position of the thiophene ring. The documented formation of 3-thiophenethiol via radical addition at C-3, rather than electrophilic substitution at C-2, provides a mechanistic rationale for its use as a precursor in the synthesis of 3-substituted thiophene derivatives, such as 2-thienyl 3-thienyl sulfide [2]. In this context, the 2-isomer is an unsuitable substitute as it would lead to a different regioisomeric product series.

Model System for Thiol Radical and Sulfur Chemistry Studies

Thiophene-3-thiol's unique reactivity makes it a valuable model compound for studying the behavior of aromatic thiols. Its formation and consumption pathways in high-temperature reactions with hydrogen sulfide provide a defined system for investigating thiol radical mechanisms and the regioselectivity of radical additions to aromatic heterocycles [2]. For researchers in physical organic chemistry or chemical engineering, this compound offers a well-characterized substrate for kinetic and mechanistic studies, distinct from the more commonly employed 2-thiophenethiol.

Thiophenol Scaffold for Materials with Enhanced Oxidative Stability

For material scientists developing polymers, coatings, or self-assembled monolayers (SAMs) where resistance to oxidative degradation is paramount, thiophene-3-thiol represents a promising building block. Based on class-level evidence, its thiophenol core is associated with higher HOMO energies and, consequently, a greater theoretical antioxidant potential than phenol-based alternatives [3]. While specific data for this molecule is developing, this class-level advantage supports its selection for exploratory research programs focused on creating novel, oxidatively stable materials.

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